3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-4-2-6-15(10-13)19-22-17(12-24-19)8-9-21-18(23)14-5-3-7-16(20)11-14/h2-7,10-12H,8-9H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAMAHXSPCAQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluoro and benzamide groups. One common synthetic route includes the reaction of m-tolylamine with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating various chemical reactions and interactions .
Biology
The compound has garnered attention for its potential antibacterial and antifungal properties. Research indicates that it may inhibit bacterial enzymes, leading to antibacterial effects. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Medicine
In the medical field, ongoing investigations focus on its anti-inflammatory and antitumor activities. Preliminary data suggest that this compound may interfere with cell division in cancer cells, inducing apoptosis through specific signaling pathways. This positions it as a candidate for further development in cancer therapeutics .
Case Studies
- Antimicrobial Activity Assessment:
- Anticancer Research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Fluorine Position :
- The 3-fluoro substitution (target compound) may alter electronic distribution compared to 4-fluoro analogues (e.g., 4-Fluoro-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide) .
- Fluorine at position 3 could enhance dipole interactions in binding pockets, as seen in tyrosinase inhibitors .
Thiazole Substituents :
- The m-tolyl group (methyl at meta-position) increases hydrophobicity compared to phenyl or tert-butyl groups (e.g., TTFB) .
- Bulkier substituents (e.g., tert-butyl) may hinder membrane permeability but improve target selectivity .
Linker Flexibility :
NMR Challenges:
- The target compound’s spectrum would likely require advanced techniques (e.g., 2D NMR) for full assignment.
Biological Activity
3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This article summarizes the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on diverse research findings.
Synthesis
The synthesis of thiazole derivatives like this compound typically involves multi-step chemical reactions. The general synthetic pathway includes:
- Preparation of Thiazole Ring : Utilizing starting materials such as thioamides and halogenated compounds.
- Substitution Reactions : Introducing the 3-fluoro and m-tolyl groups through electrophilic aromatic substitution or nucleophilic addition.
- Final Coupling : Forming the amide bond with appropriate coupling reagents.
The synthetic route can be illustrated as follows:
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : Studies report MIC values ranging from to against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.5 - 8 | S. aureus, E. coli |
Trypanocidal Activity
In related studies, thiazole derivatives have demonstrated trypanocidal activity with IC50 values indicating potent effects against Trypanosoma brucei. For example, similar compounds exhibited IC50 values of and , suggesting that structural modifications can enhance biological efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- Antiviral Activity : A study evaluated various thiazole compounds for their antiviral properties, revealing that certain substitutions could enhance activity against viral targets .
- Cancer Therapeutics : Thiazole derivatives have been explored as RET kinase inhibitors in cancer therapy, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features:
- Substituent Effects : The presence of electron-withdrawing groups like fluorine at specific positions significantly enhances antimicrobial potency.
- Lipophilicity : Compounds with higher lipophilicity tend to exhibit better membrane permeability and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
